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1H-Indazole, 5-nitro-6-(trifluoromethoxy)-

Cat. No.: B13021867
M. Wt: 247.13 g/mol
InChI Key: MMTUGTNVYDEETC-UHFFFAOYSA-N
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Description

Significance of the Indazole Scaffold in Contemporary Chemical Research

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the development of new chemical entities. Its unique structural and electronic properties make it a versatile building block in organic synthesis and medicinal chemistry. The presence of two nitrogen atoms in the pyrazole ring allows for diverse substitution patterns and the formation of various intermolecular interactions, which is crucial for biological activity. Numerous indazole-containing compounds have been successfully developed into therapeutic agents, highlighting the scaffold's importance in drug discovery. google.comaladdin-e.comresearchgate.netresearchgate.net

Overview of Privileged Structures in Medicinal Chemistry Research

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets. These scaffolds serve as a starting point for the design of new drugs, as they often possess favorable pharmacokinetic properties and can be readily modified to achieve desired biological activity. The identification and utilization of privileged structures is a key strategy in accelerating the drug discovery process. nih.gov

The indazole nucleus is widely recognized as a privileged scaffold. nih.gov Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows it to engage in a variety of interactions with biological macromolecules, including proteins and nucleic acids. This versatility has led to the development of indazole-based compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. google.comaladdin-e.comacs.org

Contextualization of Nitro- and Trifluoromethoxy-Substituted Aromatic Heterocycles

The introduction of specific functional groups onto a heterocyclic core can dramatically influence a molecule's physicochemical and biological properties.

The nitro group (-NO₂) is a strong electron-withdrawing group that can significantly alter the electronic distribution within a molecule. This can enhance binding affinities to biological targets and is a common feature in many bioactive compounds, including antimicrobial and anticancer agents. nih.govutrgv.edu The presence of a nitro group can also be a key factor in the mechanism of action for certain drugs. utrgv.edu

The trifluoromethoxy group (-OCF₃) is a unique substituent that has gained considerable attention in medicinal chemistry. It is highly lipophilic and metabolically stable, which can improve a compound's pharmacokinetic profile. chemimpex.com The strong electron-withdrawing nature of the trifluoromethoxy group can also influence a molecule's acidity and its ability to participate in hydrogen bonding. chemimpex.com

Research Rationale for Investigating 1H-Indazole, 5-nitro-6-(trifluoromethoxy)-

The investigation into 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- is driven by a logical drug design strategy that combines the established benefits of its constituent parts. The rationale is as follows:

The Privileged Indazole Core: Provides a proven scaffold with a history of successful application in medicinal chemistry, offering a solid foundation for building a new potential therapeutic agent.

The Nitro Group: The placement of a nitro group at the 5-position is intended to modulate the electronic properties of the indazole ring system, potentially enhancing its interaction with biological targets.

The Trifluoromethoxy Group: The introduction of a trifluoromethoxy group at the 6-position is aimed at improving the compound's metabolic stability and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties.

The combination of these three components in a single molecule represents a rational approach to creating a novel compound with potentially unique and beneficial biological activities. While specific research on this exact molecule is not extensively documented in publicly available literature, its design is based on well-established principles of medicinal chemistry. The synthesis and evaluation of this compound would be a valuable contribution to the ongoing search for new and effective therapeutic agents.

Compound and Properties Data

Below are tables detailing the key chemical entities mentioned in this article and the general properties associated with the functional groups that constitute 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- .

Table 1: Mentioned Chemical Compounds

Compound Name
1H-Indazole, 5-nitro-6-(trifluoromethoxy)-
Indazole
Nitrobenzene

Table 2: General Properties of Key Functional Groups

Functional Group General Properties Impact on a Molecule
Indazole Ring Aromatic, Heterocyclic, Hydrogen bond donor/acceptor Forms the core scaffold, provides structural rigidity, and enables diverse interactions with biological targets.
Nitro Group (-NO₂) Strong electron-withdrawing, Polar Modulates electronic properties, can increase binding affinity, often found in antimicrobial and anticancer agents. nih.govutrgv.edu

| Trifluoromethoxy Group (-OCF₃) | Highly lipophilic, Metabolically stable, Electron-withdrawing | Enhances membrane permeability, increases metabolic stability, and can improve pharmacokinetic properties. chemimpex.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F3N3O3 B13021867 1H-Indazole, 5-nitro-6-(trifluoromethoxy)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F3N3O3

Molecular Weight

247.13 g/mol

IUPAC Name

5-nitro-6-(trifluoromethoxy)-1H-indazole

InChI

InChI=1S/C8H4F3N3O3/c9-8(10,11)17-7-2-5-4(3-12-13-5)1-6(7)14(15)16/h1-3H,(H,12,13)

InChI Key

MMTUGTNVYDEETC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Foundational Strategies for 1H-Indazole Core Construction

The formation of the bicyclic indazole ring system is the initial critical step. Several powerful strategies have been developed to construct this heterocyclic core, often starting from appropriately substituted benzene (B151609) derivatives.

Cyclization Reactions of Precursor Anilines and Hydrazones

A classic and versatile approach to the indazole nucleus involves the cyclization of suitably functionalized anilines and hydrazones. For instance, the diazotization of o-toluidines followed by ring closure can yield 1H-indazoles. chemicalbook.com This method involves treating the o-toluidine (B26562) with a nitrosating agent like sodium nitrite (B80452) in acetic acid. chemicalbook.com

Another prominent method starts from o-halobenzaldehydes or ketones, which are condensed with hydrazine (B178648) to form hydrazones. chemicalbook.com These intermediates can then be cyclized to form the 1H-indazole ring system. chemicalbook.com For example, heating an o-fluorobenzaldehyde with hydrazine hydrate (B1144303) can lead to the formation of the indazole ring in high yield. chemicalbook.com Reductive cyclization of o-nitro-ketoximes also presents a viable route to the 1H-indazole scaffold.

A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives offers a mild and operationally simple method to produce indazoles with a broad tolerance for various functional groups. organic-chemistry.org Similarly, 1-aryl-2-(2-nitrophenylbenzylidene) hydrazines can undergo intramolecular amination in the presence of a strong base like potassium tert-butoxide to yield 1-aryl-1H-indazoles. chemicalbook.com

Table 1: Examples of Indazole Synthesis via Cyclization of Precursors
Starting MaterialReagents & ConditionsProductYieldReference
o-ToluidineNaNO₂, Acetic Acid, Room Temperature1H-Indazole- chemicalbook.com
o-FluorobenzaldehydeHydrazine Hydrate, Heat1H-Indazole98% chemicalbook.com
2-AminophenonesHydroxylamine derivativesSubstituted IndazolesVery Good organic-chemistry.org
1-Aryl-2-(2-nitrophenylbenzylidene) hydrazinet-BuOK, DMF, 100°C1-Aryl-1H-indazolesGood chemicalbook.com

Palladium-Catalyzed Cycloadditions and Oxidative Benzannulations

Palladium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including indazoles. One such method involves the [3+2] cycloaddition of diazo compounds with arynes. nih.gov The arynes can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates. This approach provides a direct and efficient route to a wide range of substituted indazoles under mild conditions. nih.gov

Oxidative benzannulation, another palladium-catalyzed strategy, can construct the indazole's benzene ring onto a pre-existing pyrazole (B372694) ring. The reaction of pyrazoles with internal alkynes, mediated by a palladium catalyst such as Pd(OAc)₂, allows for the formation of indazoles with various substituents on the newly formed benzene ring.

Silver(I)-Mediated Intramolecular Oxidative C–H Amination Approaches

A more recent and innovative approach to the 1H-indazole core is through a silver(I)-mediated intramolecular oxidative C–H amination. This method is particularly effective for synthesizing a variety of 3-substituted 1H-indazoles. acs.org The reaction typically involves treating an arylhydrazone with a silver(I) salt, such as silver triflimide (AgNTf₂), and a co-oxidant like copper(II) acetate. acs.org The process is believed to proceed through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. acs.org This methodology demonstrates good functional group tolerance, allowing for the synthesis of indazoles bearing amide, ketone, ester, and even trifluoromethyl groups at the 3-position. acs.org

Table 2: Silver(I)-Mediated Synthesis of 1H-Indazoles
SubstrateCatalyst/ReagentsSolventTemperatureTimeProductReference
ArylhydrazoneAgNTf₂, Cu(OAc)₂1,2-dichloroethane80°C24h3-Substituted 1H-Indazole acs.org

Targeted Synthesis of Substituted Indazoles Featuring Nitro and Trifluoromethoxy Groups

The synthesis of 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- requires precise control over the placement of the nitro and trifluoromethoxy substituents on the indazole ring. This is typically achieved through the regioselective functionalization of a pre-formed indazole nucleus or by starting with an aniline (B41778) precursor already bearing the desired substituents.

Regioselective Functionalization of the Indazole Nucleus

The indazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions. chemicalbook.com The position of substitution is influenced by the reaction conditions and the directing effects of any existing substituents. The introduction of a trifluoromethoxy group (-OCF₃) onto an aromatic ring is often challenging. A plausible synthetic route for the target molecule could involve starting with an aniline precursor that already contains the trifluoromethoxy group at the desired position, for example, 4-(trifluoromethoxy)aniline. From this precursor, the indazole ring can be constructed using the foundational strategies previously described.

The presence of substituents on the indazole ring directs the position of subsequent functionalization. For instance, the nitration of an indazole often occurs at the 5- or 7-positions, depending on the electronic nature of the groups already present.

Introduction of Nitro Functionality at the 5-Position

The nitration of the indazole ring is a key step in the synthesis of the target compound. Electrophilic nitration is a standard method for introducing a nitro group onto an aromatic ring. The regioselectivity of this reaction on the indazole nucleus is highly dependent on the existing substituents. For an indazole with a substituent at the 6-position, such as a trifluoromethoxy group, nitration is expected to be directed to the 5- or 7-position. The trifluoromethoxy group is an electron-withdrawing, ortho-, para-directing deactivator. In the context of the indazole ring system, this would influence the electron density and accessibility of the 5 and 7 positions. The specific outcome would likely be a mixture of isomers, requiring separation, or depend on fine-tuning of the reaction conditions.

For example, the nitration of 3-bromoindazole (B152527) can afford 5-nitro-3-bromoindazole, indicating that the 5-position is susceptible to electrophilic attack. chim.it

Incorporation of Trifluoromethoxy Functionality at the 6-Position

The introduction of a trifluoromethoxy (–OCF₃) group onto an aromatic ring is a key step in the synthesis of many modern pharmaceuticals, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. For the indazole scaffold, incorporating this group at the 6-position requires specific strategic approaches, often performed prior to the formation of the indazole ring itself.

One common strategy involves the use of a precursor molecule that already contains the trifluoromethoxy group at the desired position. For instance, a substituted toluene (B28343) or aniline with a trifluoromethoxy group can serve as a starting material. The synthesis of such precursors might involve the reaction of a corresponding phenol (B47542) with a trifluoromethylating agent like carbon tetrachloride and hydrogen fluoride (B91410) (the Swarts reaction) or more modern reagents such as trifluoromethyl-iodonium salts or Ruppert-Prakash reagent (TMSCF₃).

Once the trifluoromethoxy group is in place on an appropriate benzene-derivative precursor, subsequent reactions can be employed to construct the indazole ring. For example, a 2-methyl-4-(trifluoromethoxy)aniline (B1350612) derivative could undergo diazotization followed by cyclization to form the 6-(trifluoromethoxy)-1H-indazole core.

Synthetic Routes for 5-nitro-6-(trifluoromethoxy)-1H-indazole

The synthesis of 5-nitro-6-(trifluoromethoxy)-1H-indazole is a multi-step process that combines the incorporation of the nitro and trifluoromethoxy groups with the formation of the heterocyclic indazole ring. A plausible synthetic pathway would commence from a precursor that contains the trifluoromethoxy group, such as 4-(trifluoromethoxy)aniline.

A general sequence for obtaining the target molecule can be outlined as follows:

Nitration: The starting material, a substituted aniline or toluene bearing a trifluoromethoxy group at the para-position relative to a methyl or amino group, would undergo nitration. For example, nitration of 2-methyl-4-(trifluoromethoxy)aniline would be directed by the activating amino and methyl groups to yield a dinitro or a regioselectively nitrated intermediate. Careful control of reaction conditions is crucial to achieve the desired 5-nitro substitution pattern on the eventual indazole ring.

Diazotization and Cyclization: Following nitration, the precursor, such as 2-amino-5-nitro-4-(trifluoromethoxy)toluene, can undergo diazotization of the amino group, followed by an intramolecular cyclization to form the pyrazole ring fused to the benzene ring, which constitutes the indazole system. This classical approach for indazole synthesis from o-alkyl-substituted anilines is a well-established method. orgsyn.orgchemicalbook.com

An alternative approach could involve the synthesis of a 2-fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde. This intermediate can then react with hydrazine in a condensation and subsequent nucleophilic aromatic substitution (SNAᵣ) cyclization to form the 5-nitro-6-(trifluoromethoxy)-1H-indazole. researchgate.net

Modern Catalytic Approaches in Indazole Synthesis

Modern organic synthesis has increasingly relied on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of indazole derivatives has significantly benefited from these advancements.

Metal-Catalyzed Coupling Reactions for Indazole Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indazoles. researchgate.net Palladium, copper, and rhodium are among the most frequently used metals for these transformations. nih.govresearchgate.net

Palladium-Catalyzed Reactions: Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl groups at various positions of the indazole ring, typically at a halogenated position like C3 or C5. nih.govmdpi.com For instance, a 5-bromo-6-(trifluoromethoxy)-1H-indazole could be coupled with a variety of boronic acids to introduce diverse substituents at the 5-position. nih.gov Heck reactions can also be employed to introduce alkenyl groups. google.com Direct C-H arylation, catalyzed by palladium, offers an atom-economical alternative to pre-functionalized indazoles. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are often used for N-arylation reactions (Buchwald-Hartwig amination) to functionalize the N1 position of the indazole ring. nih.gov They are also effective in mediating N-N bond formation in certain cyclization strategies to form the indazole core. nih.gov

Table 1: Examples of Metal-Catalyzed Reactions in Indazole Synthesis

Reaction Type Catalyst/Reagents Position Functionalized Reference
Suzuki-Miyaura Coupling Pd(PPh₃)₄, aq. base C3 nih.gov
Suzuki-Miyaura Coupling Pd(OAc)₂, CsF C5 researchgate.netnih.gov
Buchwald-Hartwig N-Arylation CuI, K₃PO₄, diamine ligand N1 nih.gov

This table is generated based on general applications of these reactions to the indazole scaffold.

Diazonium-Free Methods for Trifluoromethoxy-Substituted Indazoles

While classical methods often rely on diazotization, these reactions can involve unstable diazonium salt intermediates. Modern methodologies seek to avoid these species. One such approach involves the cyclization of Schiff bases. For example, a one-pot reaction between a 2-nitrobenzaldehyde (B1664092) and a substituted aniline can be achieved using triethyl phosphite (B83602) (Cadogan cyclization), sometimes assisted by ultrasound, to yield 2-aryl-2H-indazole derivatives. nih.gov This method avoids the isolation of diazonium compounds. Another strategy involves the activation of diazo compounds with diazonium salts under metal-free conditions to form a diazenium (B1233697) intermediate, which can then cyclize to form indazoles. nih.gov For trifluoromethylated indazoles specifically, a visible-light-promoted regioselective C3-H trifluoromethylation of 2H-indazole has been developed under metal-free conditions, using a hypervalent iodine reagent. nih.gov

Flow Chemistry Applications in Indazole Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages in terms of safety, scalability, and process control, particularly for reactions that are exothermic or involve hazardous reagents. acs.orgresearchgate.net The synthesis of 1H-indazoles from o-fluorobenzaldehydes and hydrazines, which can be a high-risk batch process, has been successfully adapted to a continuous-flow system. clockss.org This approach allows for operation at high temperatures and pressures in a controlled manner, leading to improved efficiency and safety. clockss.org The ability to rapidly screen reaction conditions and scale up production makes flow chemistry a highly attractive technology for the industrial synthesis of indazole-based active pharmaceutical ingredients. acs.org

Derivatization Strategies for Enhancing Molecular Diversity

Once the core 5-nitro-6-(trifluoromethoxy)-1H-indazole is synthesized, further derivatization can be undertaken to explore structure-activity relationships. The indazole ring offers several sites for modification.

N1-Alkylation/Arylation: The N1 position of the indazole is a common site for derivatization. The NH proton is acidic and can be deprotonated with a base, followed by reaction with an alkyl or aryl halide. nih.gov This is a robust method to introduce a wide variety of substituents. For instance, reaction with substituted benzyl (B1604629) bromides can yield a series of N1-benzylated derivatives. nih.gov

Modification of the Nitro Group: The 5-nitro group is a versatile handle for further transformations. It can be reduced to an amino group using reagents like iron in ammonium (B1175870) chloride or tin(II) chloride. google.com This resulting 5-aminoindazole (B92378) can then be used in a plethora of subsequent reactions, such as amide bond formation, sulfonylation, or conversion into other functional groups via diazotization.

C3-Functionalization: The C3 position can be functionalized, often starting from a C3-iodoindazole intermediate, which can be prepared by direct iodination. mdpi.comgoogle.com This C3-iodo derivative can then participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl moieties.

Table 2: Potential Derivatization Reactions for 5-nitro-6-(trifluoromethoxy)-1H-indazole

Reaction Site Reaction Type Reagents Potential Product
N1 Alkylation Base (e.g., K₂CO₃), Alkyl Halide (R-X) 1-Alkyl-5-nitro-6-(trifluoromethoxy)-1H-indazole
C5-NO₂ Reduction Fe/NH₄Cl or SnCl₂ 5-Amino-6-(trifluoromethoxy)-1H-indazole
C5-NH₂ Acylation Acyl Chloride (RCOCl) N-(6-(Trifluoromethoxy)-1H-indazol-5-yl)amide
C3 Iodination I₂, Base (e.g., KOH) 3-Iodo-5-nitro-6-(trifluoromethoxy)-1H-indazole

This table outlines hypothetical derivatization pathways based on established indazole chemistry.

Elaboration at the N-1 Position of 1H-Indazoles

A key aspect of indazole chemistry is the selective functionalization at one of the two nitrogen atoms, N-1 or N-2. The direct alkylation of 1H-indazoles often results in a mixture of N-1 and N-2 isomers, with the ratio being highly dependent on reaction conditions, the nature of the electrophile, and the electronic and steric properties of substituents on the indazole core. nih.gov The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H form. nih.gov

For indazoles bearing electron-withdrawing groups, such as the 5-nitro group, selective N-1 alkylation can often be achieved. For instance, the reaction of 5-nitro-1H-indazole and 6-nitro-1H-indazole with formaldehyde (B43269) in aqueous HCl exclusively yields the corresponding N-1-hydroxymethyl derivatives. nih.gov Similarly, the alkylation of a series of nitroindazole derivatives with 1,2-dibromoethane (B42909) has been shown to produce the N-1-(2-bromoethyl) products. nih.gov

The choice of base and solvent is critical in controlling the regioselectivity of N-alkylation. A systematic study on substituted indazoles revealed that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N-1 selectivity, particularly with alkyl bromides as electrophiles. nih.gov Conversely, conditions such as potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) can lead to mixtures or favor the N-2 product depending on the substrate. researchgate.net For the target molecule, 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- , the pronounced electron-withdrawing nature of both the 5-nitro and 6-trifluoromethoxy groups would significantly increase the acidity of the N-H proton, facilitating deprotonation. These substituents would likely favor N-1 alkylation under thermodynamically controlled conditions. nih.gov

Table 1: Conditions for N-1 Alkylation of Substituted 1H-Indazoles
Indazole SubstrateAlkylating AgentReaction Conditions (Base, Solvent)OutcomeReference
5-Nitro-1H-indazole1,2-DibromoethaneK2CO3, AcetoneN-1-(2-Bromoethyl)-5-nitro-1H-indazole (35% yield) nih.gov
5-Nitro-1H-indazoleFormaldehydeAqueous HCl(5-Nitro-1H-indazol-1-yl)methanol nih.gov
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaH, THF>99% N-1 selectivity nih.gov
Various substituted indazolesAryl hydrazonesK2CO3, DMF1-Aryl-5-nitro-1H-indazoles nih.govmdpi.com

Substituent Modifications at Other Positions (e.g., C-3)

The C-3 position of the indazole ring is another key site for synthetic modification, allowing for the introduction of a wide variety of substituents. chim.it These transformations are crucial for building molecular complexity and modulating biological activity.

Halogenation at the C-3 position is a common and useful transformation, as the resulting 3-haloindazoles serve as versatile precursors for cross-coupling reactions. Regioselective bromination is often achieved using N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) or chloroform. chim.it Iodination can be performed using iodine (I2) under basic conditions (e.g., KOH in DMF). chim.it The presence of strong deactivating groups at the 5- and 6-positions of 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- would likely make electrophilic substitution at C-3 more challenging. However, functionalization is still feasible, as demonstrated by the synthesis of 3-chloro-5-nitro-1H-indazole . uni.lu

Metalation followed by electrophilic quench is another powerful strategy. N-1 protected indazoles can be regioselectively deprotonated at the C-3 position using a strong base, and the resulting organometallic intermediate can be trapped with various electrophiles. For example, N-1 protected indazoles can undergo C-3 zincation followed by Negishi coupling to introduce aryl or heteroaryl groups. chim.it

Nitration at the C-3 position of the indazole ring has also been reported. For instance, 2H-indazoles can undergo radical C-3 nitration using iron(III) nitrate. chim.it The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) has also been described, indicating that further nitration is possible on a nitro-substituted indazole ring. chim.it

Given the electron-poor nature of the target molecule's benzene ring, nucleophilic aromatic substitution (SNAr) could also be a potential pathway for modification, although this typically involves displacement of a leaving group on the aromatic ring rather than direct C-H functionalization.

Table 2: Examples of C-3 Functionalization of the Indazole Ring
Reaction TypeReagents and ConditionsProduct TypeReference
IodinationI2, KOH, DMF3-Iodoindazoles chim.it
BrominationNBS, MeCN or CHCl33-Bromoindazoles chim.it
NitrationFe(NO3)3, TEMPO, O23-Nitro-2H-indazoles chim.it
(Hetero)arylation1. N-1 protection 2. TMP2Zn 3. Negishi coupling3-(Hetero)arylindazoles chim.it
AminationIntroduction of amine-containing side chains via amide coupling at a C-3 carboxyl group3-Amido-indazoles nih.gov

Molecular Mechanisms and Biological Activity Profiles

Exploration of Biological Activities of Indazole Derivatives (Preclinical Focus)

The functionalization of the indazole core, particularly with nitro groups, has led to the discovery of compounds with significant therapeutic potential in various disease models.

The indazole ring is a core structure in numerous compounds investigated for their anticancer properties. nih.govmdpi.com Research into various substituted indazole derivatives has demonstrated a range of antineoplastic activities across different cancer cell lines. nih.gov

Studies have shown that the antiproliferative effects of certain indazole derivatives are linked to the inhibition of key cellular pathways that control cell cycle progression and apoptosis. researchgate.net For instance, a series of 6-substituted amino-1H-indazole derivatives were evaluated for their antiproliferative activity in four human cancer cell lines, with some compounds showing growth inhibitory activity. researchgate.net One derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine, exhibited potent antiproliferative activity against the human colorectal cancer cell line HCT116 while showing no cytotoxicity in normal lung fibroblast cells. researchgate.net

Furthermore, other research has focused on designing and synthesizing 5- and 6-substituted indazole compounds, which have shown specific antiproliferative activity against human prostate cancer cells (PC-3). sioc-journal.cn Similarly, a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were synthesized and evaluated for anticancer activity, with one compound in particular showing exceptional efficacy. researchgate.net Another study on 1H-indazole-3-amine derivatives identified a compound with a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, which was found to affect apoptosis and the cell cycle, possibly through the p53/MDM2 pathway. nih.gov The urea-based structure is also a key feature in some indazole derivatives with significant tumor antiproliferative properties. mdpi.comresearchgate.net

Table 1: Examples of Anticancer Activity in Indazole Derivatives
Indazole Derivative ClassCancer Cell LineReported ActivityReference
6-substituted amino-1H-indazoleHCT116 (colorectal)Potent antiproliferative activity researchgate.net
5- and 6-substituted indazolesPC-3 (prostate)Specific antiproliferative activity sioc-journal.cn
5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamideNot specifiedExceptional efficacy researchgate.net
1H-indazole-3-amineK562 (leukemia)IC50 value of 5.15 µM nih.gov

Nitro-substituted heterocyclic compounds, including nitroindazoles, have been a focus of research for treating infectious diseases, particularly those caused by parasites. The nitro group is often crucial for the mechanism of action, which can involve the generation of oxidative stress within the pathogen. nih.gov

In the context of antiparasitic research, 5-nitroindazole (B105863) derivatives have shown notable trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The mechanism is believed to involve the nitro group at the 5-position, which induces the production of reactive oxygen species (ROS), leading to parasite apoptosis. nih.gov This bioactivation is mediated by nitroreductases (NTRs) present in the parasite. nih.gov Similarly, other nitro-heterocyclic compounds are being investigated for their potential against various parasitic infections. nih.govmdpi.com

In the field of antimicrobial research, certain indazole derivatives have been found to exhibit antibacterial activity. researchgate.net For example, some substituted indazoles showed potential for inhibiting bacterial growth by interacting with DNA gyrase B. researchgate.net Novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and tested for antileishmanial activity, with some compounds showing inhibitory potency against Leishmania infantum. nih.gov The mechanism of action for some nitro-heterocyclic drugs involves interference with the pyruvate:ferrodoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, a pathway essential for energy production in certain anaerobic bacteria and protozoa. nih.gov

The indazole scaffold is present in compounds known for their anti-inflammatory properties. mdpi.comresearchgate.net One of the most well-known examples is Benzydamine, a 1-aryl-1H-indazole derivative used as a non-steroidal anti-inflammatory drug (NSAID). mdpi.comresearchgate.net Other indazole-based molecules have also shown promise as anti-inflammatory agents in preclinical studies. mdpi.comresearchgate.net While specific immunomodulatory studies on 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- are not detailed in the provided sources, the general anti-inflammatory potential of the indazole class is well-established.

Enzyme and Receptor Interaction Research

The biological effects of indazole derivatives are often traced to their specific interactions with enzymes and cellular receptors, making them a valuable scaffold for designing targeted inhibitors.

Indazole derivatives have been extensively developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov

FLT3 Kinase: Fms-like tyrosine kinase 3 (FLT3) is a therapeutic target in acute myeloid leukemia (AML). nih.gov A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been synthesized and identified as potent FLT3 inhibitors, acting against both the wild-type enzyme and its clinically relevant mutants (ITD and TKD). nih.gov One compound from this series, 8r, showed an IC₅₀ of 41.6 nM against FLT3 and even lower values for its mutants, demonstrating high selectivity across a panel of 42 other protein kinases. nih.gov

Pim Kinases: The Pim family of serine/threonine kinases is another target in oncology. Indazole derivatives have been optimized as potent pan-Pim kinase inhibitors. nih.gov One 6-azaindazole derivative was noted for its picomolar biochemical potency against all three Pim kinases and possessed potent antiproliferative activity against a multiple myeloma cell line. nih.gov

FGFR Kinases: Fibroblast growth factor receptors (FGFRs) are also targeted by indazole-based inhibitors. nih.gov Docking studies of certain derivatives with the ATP-binding pocket of FGFR1 have revealed key interactions, such as hydrogen bonds formed by the indazole ring's nitrogen atoms with amino acid residues like Ala564. nih.gov

Table 2: Kinase Inhibition by Indazole Derivatives
Kinase TargetIndazole Derivative ClassKey FindingReference
FLT3 and its mutants2-(1H-indazol-6-yl)-1H-benzo[d]imidazolePotent and selective inhibition (nanomolar IC₅₀) nih.gov
pan-Pim Kinases6-azaindazolePicomolar biochemical potency against Pim-1, -2, and -3 nih.gov
FGFR1Substituted 1H-indazolesInhibition through interaction with the ATP-binding pocket nih.gov

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are involved in a multitude of processes in the central nervous system. nih.govnih.gov The 5-HT₆ receptor, in particular, has been a significant area of research for potential treatments of cognitive disorders. mdpi.com This receptor is a G-protein-coupled receptor (GPCR) that is primarily expressed in brain regions associated with learning and memory. mdpi.com While direct interaction data for 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- is not available, the indazole scaffold itself is found in compounds designed to target 5-HT receptors. For example, the compound SAM-531, which contains an indazole core, is a known serotonin-6 receptor antagonist. mdpi.com The affinity of various heterocyclic compounds for different 5-HT receptor subtypes highlights the potential for indazole derivatives to modulate serotonergic systems. nih.gov

Table of Mentioned Compounds

Compound Name
1H-Indazole, 5-nitro-6-(trifluoromethoxy)-
N-(4-fluorobenzyl)-1H-indazol-6-amine
5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide
3-chloro-6-nitro-1H-indazole
Benzydamine
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole
SAM-531 (N,N-dimethyl-3-{[3-(1-naphthylsulfonyl)-1H-indazol-5-yl]oxy} propan-1-amine)

Modulation of Nicotinic Acetylcholine (B1216132) Receptors

Direct experimental studies detailing the interaction between 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- and nicotinic acetylcholine receptors (nAChRs) are not extensively documented in current literature. However, the modulation of nAChRs is a critical area of neuropharmacology. These receptors are crucial for cognitive functions like attention. nih.gov The signaling of acetylcholine through nAChRs in the prefrontal cortex is subject to layer-specific modulation, with different receptor subtypes (e.g., α7 and β2*) influencing pyramidal neurons and interneurons distinctly across cortical layers. nih.gov

Furthermore, nAChR responses can be modulated by various neurotransmitters, such as serotonin (5-hydroxytryptamine or 5-HT), which has been shown to reversibly suppress acetylcholine-induced currents in neurons via a G-protein-coupled mechanism. nih.gov Given that novel synthetic compounds are often screened for activity at nAChRs, the potential for 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- to act as a modulator remains an area of interest for future investigation.

Interactions with Other Biological Targets (e.g., Monoamine Oxidases, Cholinesterases)

The indazole scaffold is a recognized pharmacophore for inhibitors of monoamine oxidases (MAOs), enzymes critical in the metabolism of neurotransmitters like dopamine. nih.govnih.gov Research into indole-based analogues, which share structural similarities with indazoles, has led to the development of potent and selective MAO-B inhibitors. nih.gov For instance, the synthesis of 1-methyl-5-nitro-1H-indole has been a step in the creation of MAO-B inhibitor candidates. nih.gov This suggests that the 5-nitro-1H-indazole core of the subject compound is relevant for potential MAO inhibition.

Similarly, the indazole structure has been employed in the design of cholinesterase inhibitors. In the development of dual-target inhibitors for butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (MAPK), an indazole scaffold was utilized, with the synthetic pathway involving the reduction of a nitro group. acs.org These findings indicate that compounds like 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- could be investigated for their inhibitory activity against both MAOs and cholinesterases, key targets in neurodegenerative diseases. nih.govacs.org

Structure-Activity Relationship (SAR) Elucidation

The biological activity of 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- is profoundly influenced by its substituent groups. The interplay between the indazole core, the nitro group at the 5-position, and the trifluoromethoxy group at the 6-position defines its potential interactions with biological targets.

Impact of Nitro Substitution on Biological Activity

The nitro group is a critical determinant of biological activity in many heterocyclic compounds. In nitroimidazoles, the position of the nitro group dramatically influences both chemical reactivity and biological effects; for example, 4-nitroimidazoles show activity against aerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles are active only against anaerobic Mtb. nih.gov Studies on benzo[g]indazole derivatives have demonstrated that compounds with a 6-nitro group exhibit significant antiproliferative activity against lung carcinoma cell lines. dntb.gov.ua The nitro group is often essential for the observed biological effects, and its presence on the indazole ring is a key feature for activities ranging from anticancer to antitubercular. nih.govdntb.gov.uaresearchgate.net Research on 6-nitroindazole (B21905) derivatives has highlighted their potential as antileishmanial agents. researchgate.net

Table 1: Influence of Nitro Group Substitution on Biological Activity of Indazole and Related Heterocycles
Compound ClassNitro PositionObserved Biological ActivityReference
Nitroimidazoles4-positionActivity against aerobic and anaerobic Mtb nih.gov
Nitroimidazoles5-positionActivity against anaerobic Mtb only nih.gov
Benzo[g]indazoles6-positionAntiproliferative activity (e.g., IC50 of 5–15 μM against NCI-H460) dntb.gov.ua
5-Nitroindazoles5-positionTrypanocidal activity against T. cruzi researchgate.net

Role of Trifluoromethoxy Group in Modulating Biological Response

The trifluoromethoxy (-OCF3) group is an increasingly important substituent in medicinal chemistry, valued for its ability to enhance key drug-like properties. nih.govmdpi.com It offers several advantages over a simple methoxy (B1213986) group, including greater metabolic stability due to the strength of the C-F bonds, and increased lipophilicity, which can improve membrane permeability and in vivo transport. mdpi.comresearchgate.net The high electronegativity of the -OCF3 group also makes it a strong electron-withdrawing substituent, which can modulate the electronic properties of the aromatic ring and strengthen interactions with biological targets. mdpi.comresearchgate.net Its incorporation into molecules is a strategy to fine-tune physicochemical characteristics and enhance binding affinity. researchgate.netnih.gov

Table 2: Physicochemical and Biological Impact of the Trifluoromethoxy (-OCF3) Group
PropertyEffect of -OCF3 SubstitutionReference
Metabolic StabilityIncreases resistance to enzymatic breakdown compared to methoxy group. mdpi.com
LipophilicityEnhances lipophilicity, potentially improving in vivo uptake and transport. mdpi.comresearchgate.net
Electronic PropertiesActs as a potent electron-withdrawing group, influencing molecular interactions. mdpi.com
Binding AffinityCan be used to fine-tune and enhance binding affinity to therapeutic targets. researchgate.net

Conformational and Substituent Effects on Target Binding Affinity and Selectivity

The specific arrangement of substituents on the indazole ring governs the compound's three-dimensional shape and electronic distribution, which are crucial for selective binding to a target protein. The electron-withdrawing properties of both the 5-nitro and 6-trifluoromethoxy groups significantly influence the charge distribution across the indazole core. This electronic modulation can affect hydrogen bonding capabilities and electrostatic interactions within a target's binding pocket. researchgate.net

In related heterocyclic systems, such as isoxazoles, the nature and position of substituents have been shown to be critical for binding affinity and selectivity. dundee.ac.uk For example, the introduction of specific substituents can either enhance or decrease potency by affecting the compound's ability to fit within a binding pocket and form key polar interactions. dundee.ac.uk Similarly, for 1H-Indazole, 5-nitro-6-(trifluoromethoxy)-, the conformational preferences dictated by these two bulky and electronegative groups would be a key factor in its affinity and selectivity for any given biological target. dntb.gov.ua

Investigational Paradigms in Molecular Pharmacology

The investigational pathway for a compound like 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- is guided by its structural motifs. The indazole core is present in several FDA-approved small molecule drugs, particularly kinase inhibitors. rsc.org Therefore, a primary investigational paradigm would involve screening against a panel of protein kinases to identify potential anticancer activity.

Given the known activity of nitro-containing heterocycles against various pathogens, another paradigm involves screening for antimicrobial, antiparasitic, or antiviral activity. nih.govresearchgate.netresearchgate.net Furthermore, based on the activity of related indazole derivatives, investigating the compound as a ligand for central nervous system targets, such as serotonin receptors or monoamine oxidases, represents a valid research avenue. nih.govnih.gov The discovery process for such compounds typically involves target-based screening, followed by cellular assays to determine effects on proliferation, apoptosis, or other cellular processes, and eventually in vivo models to assess efficacy. rsc.org

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries against a specific biological target. taylorandfrancis.com This methodology is designed to identify "hits"—compounds that exhibit a desired activity. Indazole-containing libraries are frequently screened due to the scaffold's proven success in yielding potent and selective modulators of various biological targets, particularly protein kinases. nih.gov

For instance, HTS campaigns sampling extensive compound collections have successfully identified indazole-based molecules as potent inhibitors of critical cell-cycle kinases like CDK8. nih.gov Similarly, in silico HTS combined with structure-based optimization has led to the discovery of indazole derivatives as inhibitors of ULK-1, a kinase involved in autophagy. nih.gov A compound such as 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- would be a valuable component of an HTS library. Its rigid bicyclic core provides a defined orientation for its substituents to probe protein binding pockets, while the strong electron-withdrawing groups can form specific hydrogen bonds or other polar interactions that are often key to target engagement.

Table 1: Examples of Indazole Derivatives Identified Through Screening Campaigns

Compound TypeScreening MethodTargetSignificanceReference
3-benzylindazolesHigh-Throughput Screening (HTS)CDK8/CDK19Identified potent and selective kinase inhibitors with good oral pharmacokinetics. nih.gov
Indazole derivativesIn silico HTS and Structure-Based OptimizationULK-1Led to the discovery of novel kinase inhibitors for autophagy pathways. nih.gov
4,6-disubstituted indazolesHigh-Throughput ScreeningSirt1Identified potent activators of Sirt1, an enzyme involved in metabolic regulation. nih.gov

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to HTS. acs.org This technique identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target. acs.org These initial fragment hits are then optimized and grown into more potent, drug-like leads. The indazole scaffold is an ideal candidate for FBDD due to its relatively small size, rigid structure, and ability to be readily functionalized.

A notable example of FBDD in action is the discovery of indazole-based inhibitors for AXL kinase, a receptor tyrosine kinase implicated in cancer and drug resistance. nih.gov A high-concentration biochemical screen identified an indazole fragment as an initial hit, which was subsequently optimized using structure-guided design to yield potent inhibitors. nih.gov Similarly, FBDD was instrumental in identifying pyrimidoindazole derivatives as inhibitors of phosphodiesterase 10A (PDE10A). nih.gov The structure-guided optimization of an indazole fragment hit that binds to the ATP-binding site of cyclin-dependent kinase 2 (CDK2) led to the discovery of AT7519, a compound that advanced to clinical trials. acs.org

The molecule 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- itself exceeds the typical "Rule of Three" for fragments. However, a "deconstructed" version, such as 6-(trifluoromethoxy)-1H-indazole or 5-nitro-1H-indazole, would represent a viable fragment for screening. Once such a fragment demonstrates binding, the subsequent optimization process could involve re-introducing the other substituents to enhance potency and selectivity.

Table 2: Indazole Scaffolds in Fragment-Based Drug Discovery

TargetInitial FragmentFBDD OutcomeReference
AXL KinaseIndazole fragmentDevelopment of a novel, potent, and selective AXL inhibitor. nih.gov
PDE10APyrazolopyridine fragmentDiscovery of a novel pyrimidoindazole derivative with good physicochemical properties. nih.gov
CDK2Indazole hitOptimization led to the clinical candidate AT7519 for hematologic carcinomas. acs.org

Scaffold Hopping Strategies in Medicinal Chemistry

Scaffold hopping is a creative and effective strategy in medicinal chemistry used to identify novel core structures (scaffolds) that retain the biological activity of a known active compound. acs.orgnih.gov This approach is vital for generating new intellectual property, improving physicochemical or pharmacokinetic properties, and overcoming resistance mechanisms. The indazole ring is an excellent bioisostere for other aromatic heterocyclic systems, such as the indole (B1671886) ring.

A compelling example is the scaffold hop from an indole core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.govrsc.orgresearchgate.net While initial indole-based compounds were selective for MCL-1, researchers successfully designed N2-substituted indazole-3-carboxylic acids that potently inhibited both proteins, offering a potential strategy to overcome the drug resistance seen with BCL-2 selective inhibitors like Venetoclax. nih.govresearchgate.net

Given its structural similarity to other privileged scaffolds, 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- could serve as either the starting point or the destination of a scaffold hopping campaign. The unique electronic and steric properties conferred by the nitro and trifluoromethoxy substituents could be harnessed to achieve a desired target interaction profile that might be inaccessible from a different core scaffold, while still maintaining the essential binding pharmacophore.

Table 3: The Indazole Core in Scaffold Hopping

Original ScaffoldHopped ScaffoldBiological TargetTherapeutic GoalReference
IndoleIndazoleMCL-1/BCL-2Transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors to combat drug resistance. nih.govrsc.orgresearchgate.net

Computational and Theoretical Chemical Investigations

Molecular Docking Studies for Target Identification and Binding Mode Prediction

No molecular docking studies specifically investigating 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- have been identified in the public domain. Such studies would be instrumental in predicting its potential biological targets and understanding its binding mechanisms.

Ligand-Protein Interaction Profiling

Information on the ligand-protein interaction profile of 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- is not available. This type of analysis would typically detail the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that the compound forms within the binding site of a protein.

Prediction of Binding Affinities and Orientations

There is no available data on the predicted binding affinities or preferred binding orientations of 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- with any biological target.

Molecular Dynamics Simulations for Conformational Analysis and Stability

No molecular dynamics simulation studies for 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- were found. These simulations are crucial for understanding the dynamic behavior and stability of a compound in a biological environment.

Dynamic Behavior of 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- at Biological Interfaces

The dynamic behavior of this compound at biological interfaces has not been reported.

Solvation Effects and Molecular Motion in Biological Systems

There is no research available on the solvation effects and molecular motion of 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- within biological systems.

Quantum Chemical Calculations

No quantum chemical calculation studies for 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- have been published. These calculations would provide insights into the electronic structure, reactivity, and other molecular properties of the compound.

Electronic Structure Characterization of 1H-Indazole, 5-nitro-6-(trifluoromethoxy)-

The indazole core is an aromatic heterocyclic system. The nitro group at the 5-position and the trifluoromethoxy group at the 6-position are expected to profoundly decrease the electron density of the benzene (B151609) ring. The trifluoromethoxy group, with its strong negative inductive effect (-I) and weak positive mesomeric effect (+M), and the nitro group, with strong -I and -M effects, would synergistically pull electron density away from the aromatic system. This would result in a highly electron-deficient π-system.

Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in quantifying these electronic effects. Key parameters that would be determined include the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 1H-Indazole, 5-nitro-6-(trifluoromethoxy)-, the HOMO is anticipated to be localized primarily on the indazole ring, while the LUMO would likely be centered on the nitro group, a characteristic feature of nitroaromatic compounds. The energy gap between the HOMO and LUMO would provide insights into the molecule's chemical reactivity and kinetic stability, with a smaller gap suggesting higher reactivity.

Tautomerism Studies and Energetic Preferences

The tautomerism of indazoles is a well-documented phenomenon, primarily involving the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring, leading to 1H- and 2H-tautomers. For the parent 1H-indazole, the 1H-tautomer is known to be more stable than the 2H-tautomer.

In the case of 1H-Indazole, 5-nitro-6-(trifluoromethoxy)-, the energetic preference between the 1H and 2H tautomers would be influenced by the electronic effects of the substituents. The strong electron-withdrawing nature of the nitro and trifluoromethoxy groups would impact the electron density distribution in the heterocyclic ring, which in turn affects the relative stability of the tautomers.

Computational methods, particularly DFT and ab initio calculations, are crucial for determining the relative energies of these tautomers. These calculations would involve geometry optimization of both the 1H- and 2H-forms, followed by the calculation of their single-point energies. The tautomer with the lower calculated energy would be predicted to be the more stable form. While specific studies on 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- are not available, research on related nitro-substituted indazoles generally indicates that the 1H-tautomer remains the more stable form.

A hypothetical data table for such a study would look like this:

TautomerMethodBasis SetRelative Energy (kcal/mol)
1H-Indazole, 5-nitro-6-(trifluoromethoxy)-DFT (B3LYP)6-311++G(d,p)0.00
2H-Indazole, 5-nitro-6-(trifluoromethoxy)-DFT (B3LYP)6-311++G(d,p)[Calculated Value]

Analysis of Molecular Electrostatic Potentials and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For 1H-Indazole, 5-nitro-6-(trifluoromethoxy)-, the MEP surface would be characterized by a highly positive potential (blue regions) around the hydrogen atoms and a highly negative potential (red regions) localized on the oxygen atoms of the nitro group. The nitrogen atoms of the pyrazole ring would also exhibit negative potential, indicating their nucleophilic character. The presence of the electron-withdrawing groups would lead to a generally positive potential over the aromatic ring, making it susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

A hypothetical table of reactivity descriptors for 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- would be:

DescriptorFormulaCalculated Value (eV)
HOMO EnergyE_HOMO[Calculated Value]
LUMO EnergyE_LUMO[Calculated Value]
Energy Gap (ΔE)E_LUMO - E_HOMO[Calculated Value]
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2[Calculated Value]
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2[Calculated Value]
Electrophilicity Index (ω)μ² / (2η)[Calculated Value]

Advanced Cheminformatics and Data Mining for Indazole Research

Cheminformatics and data mining are powerful tools in modern drug discovery and materials science, enabling the analysis of large chemical datasets to identify structure-activity relationships (SAR) and predict properties of novel compounds.

In the context of indazole research, cheminformatics approaches can be applied to:

Virtual Screening: Large libraries of indazole derivatives can be computationally screened against biological targets to identify potential drug candidates.

QSAR (Quantitative Structure-Activity Relationship) Modeling: By analyzing a dataset of indazoles with known biological activity, QSAR models can be built to predict the activity of new, untested derivatives like 1H-Indazole, 5-nitro-6-(trifluoromethoxy)-.

ADMET Prediction: Cheminformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of indazole derivatives, helping to prioritize compounds with favorable pharmacokinetic and safety profiles.

While no specific cheminformatics studies focusing on 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- are publicly available, the general methodologies are well-established. Data mining of large chemical databases such as PubChem, ChEMBL, and ZINC could potentially identify compounds with similar structural motifs and associated biological data, which could then be used to infer the potential properties of the target molecule. These approaches are essential for accelerating the discovery and development of new indazole-based therapeutics and materials.

Preclinical Drug Discovery Research Applications

Design and Synthesis of Compound Libraries Based on the 1H-Indazole Core

The creation of compound libraries is a foundational step in modern drug discovery, enabling the high-throughput screening of thousands of molecules to identify initial "hit" compounds. The 1H-indazole scaffold is a popular framework for these libraries due to its synthetic tractability and proven biological relevance. nih.govnih.gov

Combinatorial chemistry provides a powerful strategy for rapidly generating large, diverse collections of related molecules. For the 1H-indazole core, various synthetic routes are amenable to combinatorial techniques. These methods often involve building the indazole ring system from simpler precursors or modifying a pre-existing indazole scaffold. organic-chemistry.orgchemicalbook.com

Common synthetic strategies that can be adapted for combinatorial synthesis include:

Cyclization of o-haloaryl hydrazones: Copper- or palladium-catalyzed intramolecular cyclization of appropriately substituted hydrazones is a versatile method for forming the indazole ring. nih.gov This allows for diversity by varying the substituents on both the aryl ring and the hydrazone portion.

[3+2] Cycloaddition: The reaction of benzynes with diazo compounds offers a direct route to the indazole core. organic-chemistry.orgorgsyn.org By using different substituted benzynes and diazo reagents, a wide array of indazole analogues can be produced.

Nitrosation of Indoles: An optimized procedure involving the nitrosation of indole (B1671886) derivatives provides direct access to 1H-indazole-3-carboxaldehydes, which are key intermediates for further functionalization. rsc.org

These methods allow for the systematic introduction of various functional groups at different positions of the indazole ring, creating a library of compounds around the core structure of 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- for biological screening.

Starting with a core structure like 1H-Indazole, 5-nitro-6-(trifluoromethoxy)-, researchers generate analogues to explore the chemical space around the initial hit. This process aims to identify key structural features required for biological activity and to improve properties like potency, selectivity, and metabolic stability. youtube.comuno.edu Analogue generation can be achieved by:

Substitution at the N-1 position: The nitrogen at position 1 of the indazole ring is a common site for modification, allowing for the introduction of various alkyl or aryl groups. nih.gov

Modification of substituents on the benzene (B151609) ring: The nitro and trifluoromethoxy groups on the 5- and 6-positions can be replaced with other electron-withdrawing or electron-donating groups to probe their influence on activity.

Functionalization at the C-3 position: The C-3 position is another key site for introducing diversity, often by attaching different amine, amide, or carboxamide groups. nih.govnih.govmdpi.com

For instance, a study on 1H-indazole-3-amine derivatives involved synthesizing a series of compounds by coupling various substituted boronic acid esters at the 5-position, demonstrating a practical approach to generating scaffold diversity. mdpi.com

Lead Optimization and Structure-Guided Drug Design Research

Once a "hit" compound is identified from initial screening, lead optimization begins. This iterative process involves synthesizing and testing new analogues to refine the compound's properties into a viable drug candidate. youtube.com

Structure-Activity Relationship (SAR) studies are central to lead optimization. nih.gov SAR explores how specific changes to a molecule's structure affect its biological activity, providing a rational basis for designing improved compounds. nih.govnih.govresearchgate.net For the 1H-indazole scaffold, SAR studies have been instrumental in developing potent inhibitors for various targets, particularly protein kinases. nih.govresearchgate.netresearchgate.netacs.org

An iterative design cycle typically involves:

Synthesizing a focused set of analogues with specific structural modifications.

Testing these analogues in biological assays (e.g., enzyme inhibition, cell viability).

Analyzing the results to establish an SAR.

Using this knowledge to design the next generation of compounds. youtube.com

For example, in the development of p21-activated kinase 1 (PAK1) inhibitors, SAR analysis of 1H-indazole-3-carboxamide derivatives revealed that substituting an appropriate hydrophobic ring and introducing a hydrophilic group were critical for improving inhibitory activity and selectivity. nih.gov Similarly, research on fibroblast growth factor receptor (FGFR) inhibitors used SAR to guide the optimization of 1H-indazol-3-amine derivatives, leading to compounds with significantly improved cellular activity. nih.gov

Table 1: Illustrative SAR Data for Indazole Derivatives Targeting Various Kinases

Compound SeriesTargetKey Structural ModificationResulting Activity (IC₅₀)Reference
1H-indazole-3-carboxamidesPAK1Introduction of a hydrophilic group9.8 nM nih.gov
1H-indazol-3-aminesFGFR1/2Addition of 2,6-difluoro-3-methoxyphenyl<4.1 nM (FGFR1), 2.0 nM (FGFR2) nih.gov
6-aminoindazole derivativesAurora KinasesVarying substituents for selectivitySub-nanomolar to low nanomolar range researchgate.net
1H-indazole amidesERK1/2Structure-guided design9.3 - 25.8 nM nih.gov

This table presents data for various indazole derivatives to illustrate the principles of SAR and is not specific to 1H-Indazole, 5-nitro-6-(trifluoromethoxy)-.

A primary goal of lead optimization is to enhance a compound's potency (the concentration required to produce a desired effect) and selectivity (its ability to interact with the intended target over other proteins). youtube.com For kinase inhibitors, selectivity is crucial to minimize off-target effects. The 1H-indazole scaffold has proven to be a versatile platform for achieving both high potency and selectivity. nih.govresearchgate.netacs.org

Optimization strategies often involve:

Structure-Based Design: Using X-ray crystallography or computational modeling to understand how a compound binds to its target protein. nih.gov This allows for the rational design of modifications to improve binding affinity and, therefore, potency. nih.gov

Fragment-Based Screening: Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead. nih.gov

Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, replacing a hydrogen atom with fluorine can alter electronic properties and improve binding. nih.gov

In the development of inhibitors for pan-Pim kinases, systematic optimization of a 3-(pyrazin-2-yl)-1H-indazole lead compound resulted in derivative 82a with IC₅₀ values of 0.4, 1.1, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively, demonstrating a significant enhancement in potency. nih.gov Similarly, structure-guided design led to a 1H-indazole derivative that potently inhibited EGFR kinases with an IC₅₀ value of 8.3 nM. nih.gov

Development of Chemical Probes and Research Tools

Beyond their direct therapeutic potential, highly potent and selective compounds derived from scaffolds like 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- can be developed into chemical probes. These probes are invaluable research tools for studying the biological function of specific proteins and pathways. acs.org

A chemical probe should ideally have:

High potency for its intended target (typically <100 nM).

High selectivity across the proteome.

A known mechanism of action.

Sufficient solubility and cell permeability for use in biological assays.

By attaching a reporter tag (e.g., a fluorescent dye, biotin, or a photo-affinity label) to a highly optimized indazole-based inhibitor, researchers can create a probe to visualize the target protein within cells, identify its binding partners, or quantify its expression levels. acs.org For example, an optimized isoindolin-1-one (B1195906) derivative bearing a 1H-indazol-6-yl moiety was identified as a potent positive allosteric modulator of GABA-A receptors, serving as a valuable tool for studying this important neurological target. acs.org Such tools are critical for target validation and for elucidating the complex biological roles of proteins in health and disease.

Indazole Derivatives as Probes for Cellular Processes

Indazole derivatives are valuable tools for probing various cellular processes due to their ability to interact with specific biological targets. The substitution pattern on the indazole ring is critical for this targeted activity.

Nitro-substituted indazoles, in particular, have been explored for their electrochemical properties which can be harnessed to study cellular redox processes. For instance, a study on 5-nitroindazolin-3-ones demonstrated that the nitro group at the 5-position could induce the generation of reactive oxygen species (ROS), leading to parasite apoptosis. nih.gov This suggests that such compounds could serve as probes to investigate oxidative stress pathways in cells. The reduction potential of these compounds, a key factor in their ability to generate radicals, is influenced by the substituents on the indazole ring. nih.gov

Furthermore, certain indazole derivatives have been developed as inhibitors of specific enzymes, allowing them to be used as probes to elucidate the function of these enzymes in cellular signaling. For example, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as inhibitors of Leishmania trypanothione (B104310) reductase (TryR), a key enzyme in the parasite's defense against oxidative stress. nih.gov Molecular docking studies have provided insights into how these molecules bind to the active site of the enzyme, offering a way to probe the structure and function of TryR. nih.gov

While direct studies on 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- as a cellular probe are not available, the research on analogous compounds suggests that the combination of a nitro group and a trifluoromethoxy substituent could yield a molecule with interesting properties for probing cellular functions, potentially as an enzyme inhibitor or a modulator of oxidative stress.

Table 1: Examples of Indazole Derivatives and their Application as Cellular Probes

Compound/Derivative ClassCellular Process ProbedMechanism/TargetReference
5-Nitroindazolin-3-onesOxidative Stress & ApoptosisInduction of Reactive Oxygen Species (ROS) nih.gov
3-Chloro-6-nitro-1H-indazole DerivativesParasite Redox HomeostasisInhibition of Trypanothione Reductase (TryR) nih.gov

Application in Investigating Molecular Mechanisms of Disease

The ability of indazole derivatives to selectively interact with biological targets makes them useful for investigating the molecular mechanisms underlying various diseases.

In the context of infectious diseases, 5-nitroindazole (B105863) derivatives have been synthesized and evaluated for their activity against Trichomonas vaginalis and Trypanosoma cruzi, the causative agents of trichomoniasis and Chagas disease, respectively. researchgate.net The trypanocidal activity of these compounds is believed to be linked to their ability to induce oxidative stress within the parasite, providing a chemical tool to study the parasite's vulnerability to redox-active compounds. nih.gov A series of 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles showed notable trichomonacidal and antichagasic activities. researchgate.net

In the field of oncology, various indazole derivatives have been investigated for their anti-proliferative and cytotoxic effects against cancer cell lines. researchgate.net These compounds can be used to dissect the molecular pathways involved in cancer cell growth and survival. For example, some 5-nitroindazole derivatives exhibited moderate antineoplastic activity against TK-10 and HT-29 cancer cell lines. researchgate.net By studying the structure-activity relationships of these compounds, researchers can gain a better understanding of the molecular targets that are critical for cancer cell proliferation.

Although research specifically detailing the use of 1H-Indazole, 5-nitro-6-(trifluoromethoxy)- in disease mechanism studies is scarce, the existing data on related nitroindazoles highlight the potential of this chemical class. The trifluoromethoxy group, known for its ability to modulate pharmacokinetic and physicochemical properties, could enhance the utility of the 5-nitroindazole scaffold in these investigations.

Table 2: Preclinical Research Findings on the Biological Activity of Nitroindazole Derivatives

Derivative ClassDisease Model/OrganismKey FindingsReference
3-Alkoxy-/3-Hydroxy-5-nitroindazolesTrichomonas vaginalisRemarkable trichomonacidal activity at 10 µg/mL. researchgate.net
3-Alkoxy-/3-Hydroxy-5-nitroindazolesTrypanosoma cruziInteresting antichagasic activity. researchgate.net
3-Alkoxy-/3-Hydroxy-5-nitroindazolesTK-10 and HT-29 cell linesModerate antineoplastic activity. researchgate.net
3-Chloro-6-nitro-1H-indazole DerivativesLeishmania speciesPromising growth inhibitors of the parasite. nih.gov

Future Directions and Emerging Research Avenues for 1h Indazole, 5 Nitro 6 Trifluoromethoxy

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. pnrjournal.com The specific derivative, 1H-Indazole, 5-nitro-6-(trifluoromethoxy)-, incorporates key functional groups—the nitro group and the trifluoromethoxy group—that suggest a rich potential for biological activity. As research progresses, future exploration is moving beyond simple analogue synthesis and into more sophisticated, technology-driven avenues to unlock the full therapeutic potential of this and related indazole architectures.

Q & A

Basic Research Questions

Q. What are the key structural and electronic features of 5-nitro-6-(trifluoromethoxy)-1H-indazole, and how do they influence reactivity?

  • Answer : The compound features a bicyclic indazole core substituted with a nitro group at position 5 and a trifluoromethoxy group at position 6. The nitro group is strongly electron-withdrawing, while the trifluoromethoxy group combines moderate electron-withdrawing effects with lipophilicity. These substituents influence reactivity by directing electrophilic substitution to specific positions (e.g., C-3 or C-7) and enhancing stability against metabolic degradation. Structural characterization via 1H^1\text{H}-NMR (e.g., AB coupling for adjacent protons) and mass spectrometry can confirm regiochemistry .

Q. What synthetic methodologies are commonly employed to introduce trifluoromethoxy groups into aromatic systems like indazole?

  • Answer : Trifluoromethoxy groups are typically introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, fluorinated reagents like AgOCF3_3 or Cu-mediated reactions using CF3_3O sources are used under inert conditions. Protecting-group strategies (e.g., Boc for NH indazole) may be required to avoid side reactions .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of substituent positions and bond angles. Programs like SHELXL refine crystallographic data to resolve disorder or twinning, with hydrogen-bonding networks and packing motifs analyzed to validate stability .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 5-nitro-6-(trifluoromethoxy)-1H-indazole?

  • Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like enzymes or receptors, leveraging crystallographic data (e.g., PDB IDs) for validation. MD simulations evaluate dynamic interactions under physiological conditions .

Q. What strategies mitigate challenges in regioselective functionalization of the indazole core?

  • Answer : Directed ortho-metalation (DoM) using directing groups (e.g., amides) or transition-metal catalysts (e.g., Pd/Cu) enables selective C-H activation. For example, nitro groups act as meta-directors, while trifluoromethoxy groups influence steric and electronic environments. Competitive experiments with isotopic labeling or in situ IR monitoring optimize conditions .

Q. How do electron-withdrawing substituents affect the tautomeric equilibrium of 1H-indazole derivatives?

  • Answer : The nitro group stabilizes the 1H-tautomer via resonance, while trifluoromethoxy groups enhance acidity at N1. Variable-temperature NMR or X-ray photocrystallography can track tautomeric shifts. Computational studies (e.g., NCI analysis) map non-covalent interactions influencing equilibrium .

Q. What experimental approaches address contradictions in spectroscopic vs. crystallographic data for this compound?

  • Answer : Discrepancies (e.g., NMR chemical shifts vs. SCXRD bond lengths) are resolved by multi-technique validation:

  • Solid-state NMR correlates with crystallographic data.
  • Hirshfeld surface analysis identifies intermolecular interactions distorting solution-phase data.
  • High-resolution mass spectrometry (HRMS) confirms molecular integrity .

Methodological Challenges

Q. How can researchers optimize reaction conditions for scale-up synthesis while maintaining purity?

  • Answer : Use continuous-flow reactors to control exothermic reactions (e.g., nitration). In-line analytics (e.g., UV/Vis, PAT tools) monitor intermediates. Purification via column chromatography (silica/C-18) or recrystallization (e.g., EtOAc/hexane) removes byproducts. Stability studies under accelerated conditions (40°C/75% RH) guide storage protocols .

Q. What techniques characterize the stability of the nitro group under reducing conditions?

  • Answer : Cyclic voltammetry (CV) measures reduction potentials. Controlled hydrogenolysis with Pd/C or Zn/HCl followed by LC-MS identifies degradation products. 15N^{15}\text{N}-labeling tracks nitro-group fate in isotopic tracer studies .

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